4-Acetoxyindole
Overview
Description
4-Acetoxyindole is an organic compound with the molecular formula C10H9NO2. It is a derivative of indole, featuring an acetoxy group at the fourth position of the indole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxyindole can be synthesized through various methods. One common approach involves the acetylation of 4-hydroxyindole using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as 4-hydroxyindole.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
4-Acetoxyindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and natural products.
Biology: It is used in the study of indole-based biological pathways and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is employed in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-acetoxyindole involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations to produce active metabolites that interact with cellular receptors and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-Hydroxyindole: A precursor in the synthesis of 4-acetoxyindole, it shares similar structural features but lacks the acetoxy group.
Psilocybin: A naturally occurring compound with a similar indole structure, known for its psychoactive properties.
5-Methoxyindole: Another indole derivative with a methoxy group at the fifth position, used in various chemical and biological studies.
Uniqueness: this compound is unique due to its specific acetoxy substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthetic and research applications .
Properties
IUPAC Name |
1H-indol-4-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342707 | |
Record name | 4-Acetoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-96-6 | |
Record name | 4-Acetoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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